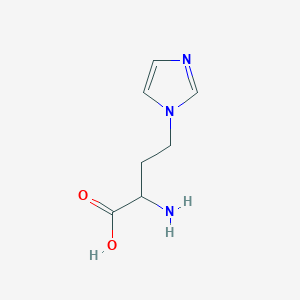

2-Amino-4-(1h-imidazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC18290091

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3O2 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-amino-4-imidazol-1-ylbutanoic acid |

| Standard InChI | InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12) |

| Standard InChI Key | RNDKANKZXDNZKY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=N1)CCC(C(=O)O)N |

Introduction

Key Findings

2-Amino-4-(1H-imidazol-1-yl)butanoic acid (C₇H₁₁N₃O₂, MW 169.18 g/mol) is a synthetic amino acid derivative featuring an imidazole ring attached to a butanoic acid backbone. This compound exhibits unique chemical reactivity and biological activity, including antibacterial, antifungal, and enzyme-modulating properties. Its structural versatility enables interactions with metal ions and proteins, making it a candidate for pharmaceutical development and biochemical research .

Chemical Structure and Properties

Molecular Architecture

The compound consists of three key components:

-

Imidazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 3.

-

Butanoic acid backbone: Provides a carboxylic acid group (-COOH) for hydrogen bonding and solubility.

-

Amino group (-NH₂): Enhances reactivity and participation in peptide-like interactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₁N₃O₂ | |

| Molecular weight | 169.18 g/mol | |

| Solubility | Water-soluble | |

| IUPAC name | 2-amino-4-imidazol-1-ylbutanoic acid | |

| SMILES | C1=CN(C=N1)CCC(C(=O)O)N | |

| InChIKey | RNDKANKZXDNZKY-UHFFFAOYSA-N |

Synthesis and Modifications

Synthetic Pathways

The synthesis typically involves:

-

Imidazole ring formation: Alkylation or condensation reactions to introduce substituents.

-

Coupling with butanoic acid precursors: Carbodiimide-mediated amide bond formation.

-

Deprotection: Removal of protective groups (e.g., tert-butoxycarbonyl) to yield the free amino acid.

Optimization Challenges

-

Yield variability: Dependent on reaction conditions (pH, temperature).

-

Purification: Requires chromatography or recrystallization due to polar functional groups .

Biological Activities

Antimicrobial Effects

-

Antibacterial: Inhibits Bacillus subtilis and Staphylococcus aureus via enzyme inhibition .

-

Antifungal: Disrupts fungal cell membranes through metal ion chelation.

Enzyme Interactions

The imidazole ring binds to metalloenzymes (e.g., cytochrome P450), altering catalytic activity. This property is exploited in drug discovery for targeting pathogenic enzymes .

Table 2: Biological Activity Profile

| Target | Effect | Mechanism | Source |

|---|---|---|---|

| Bacterial enzymes | Inhibition | Competitive binding | |

| Fungal membranes | Disruption | Lipid peroxidation | |

| Human cytochrome P450 | Modulation | Heme iron coordination |

Applications in Research and Industry

Pharmaceutical Development

-

Antimicrobial agents: Derivatives show efficacy against multidrug-resistant pathogens .

-

Enzyme inhibitors: Used in biochemical assays to study metabolic pathways.

Chemical Probes

Comparison with Structural Analogs

Substituent Effects

Alkyl chain length on the imidazole ring significantly impacts bioactivity:

Table 3: Analog Comparison

| Compound | Substituent | Key Property | Source |

|---|---|---|---|

| 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanoic acid | Methyl | Reduced hydrophobicity | |

| 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanoic acid | Ethyl | Enhanced enzyme affinity | |

| 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid | Propyl | Antiviral activity |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume